![molecular formula C7H8Cl2NO3P B14289799 Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]- CAS No. 125553-07-3](/img/structure/B14289799.png)
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, is a compound that belongs to the class of organophosphorus compounds It features a phosphonic acid group attached to an amino-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, can be achieved through several methods. One common approach involves the Kabachnik-Fields reaction, which is a three-component reaction of an amine, a carbonyl compound, and a phosphite . This reaction typically requires the use of catalysts such as Lewis acids (e.g., InCl3, SnCl4, BF3, Et2O, ZnCl2, MgBr2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum) to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, involves its interaction with specific molecular targets and pathways. The compound mimics the structure of natural substrates, allowing it to inhibit metabolic enzymes by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, include:
Aminophosphonates: These compounds have a similar structure, with a phosphonic acid group attached to an amino-substituted carbon.
Phosphonates: These compounds feature a phosphonic acid group attached to various organic moieties.
Uniqueness
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
125553-07-3 |
|---|---|
Formule moléculaire |
C7H8Cl2NO3P |
Poids moléculaire |
256.02 g/mol |
Nom IUPAC |
[amino-(2,4-dichlorophenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H8Cl2NO3P/c8-4-1-2-5(6(9)3-4)7(10)14(11,12)13/h1-3,7H,10H2,(H2,11,12,13) |
Clé InChI |
QXOFDXPCBBHAHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
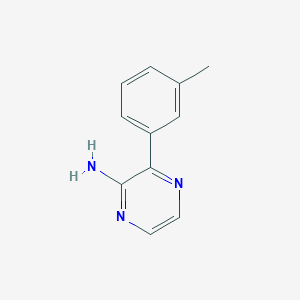
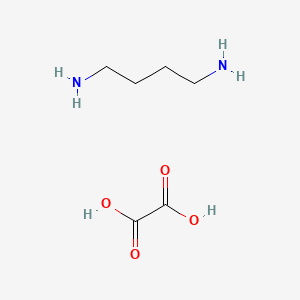
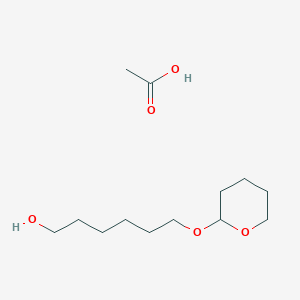
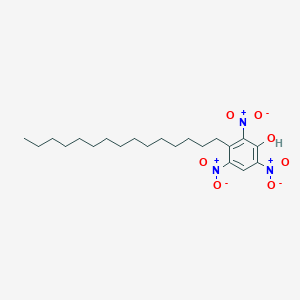
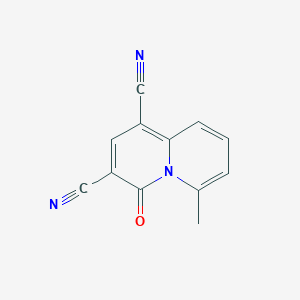
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
methanone](/img/structure/B14289776.png)

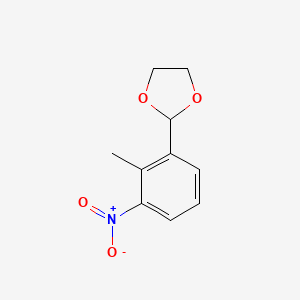
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
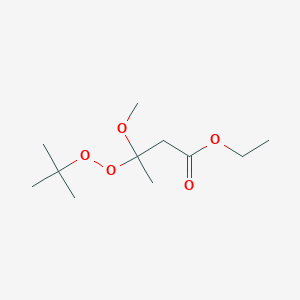
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
